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Lapatinib 2-Fluoro Impurity

Cat. No.: B601155
CAS No.: 1393112-45-2
M. Wt: 581.07
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Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development

Impurity profiling is the systematic process of identifying and quantifying all potential impurities in an API. pharmaffiliates.comglobalpharmatek.com This process is not merely a quality control measure but a fundamental component of drug development that ensures the safety, efficacy, and stability of the final pharmaceutical product. aquigenbio.comveeprho.com Impurities can originate from various stages, including raw materials, synthetic intermediates, by-products of side reactions, degradation of the API, and even from the manufacturing equipment or container closure systems. veeprho.comgoogle.com The presence of these impurities, even in minute quantities, can have significant consequences. veeprho.com They can possess their own pharmacological or toxicological profiles, potentially leading to adverse effects or altering the therapeutic window of the drug. aquigenbio.comgoogle.com Therefore, a thorough understanding and control of the impurity profile are paramount for ensuring patient safety and meeting stringent regulatory standards. globalpharmatek.com

Regulatory Frameworks for Pharmaceutical Impurities: Global Perspectives

Recognizing the critical role of impurity control, regulatory agencies worldwide have established comprehensive guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in developing harmonized guidelines that are widely adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.comich.orgeuropa.eu Key ICH guidelines, including Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the identification, qualification, and control of impurities. europa.euresearchgate.net These guidelines establish thresholds for reporting, identification, and qualification of impurities, ensuring a consistent and scientifically sound approach to impurity management across different regions. researchgate.net The EMA and FDA also have their specific guidances that often align with or supplement the ICH guidelines, emphasizing the global consensus on the importance of controlling impurities in pharmaceuticals. pharmaffiliates.comgoogle.com.pgraps.org

Overview of Lapatinib (B449) Synthesis and its Associated Impurity Challenges

Lapatinib, a potent dual tyrosine kinase inhibitor, is a key therapeutic agent in the treatment of certain types of breast cancer. daicelpharmastandards.comwikipedia.org Its chemical synthesis is a multi-step process that, like any complex chemical synthesis, is susceptible to the formation of impurities. daicelpharmastandards.comgoogle.com The synthesis of Lapatinib typically involves the coupling of a substituted quinazoline (B50416) core with a side chain. nih.govbeilstein-journals.org One of the common synthetic routes involves the reaction of 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) with a 4-chloro-6-iodoquinazoline (B131391) intermediate, followed by further reactions to introduce the furan (B31954) and sulfonyl ethylamino methyl groups. google.com

During this synthesis, various process-related impurities can be generated. These can include starting materials that have not fully reacted, intermediates, and by-products from competing side reactions. google.com For instance, the use of starting materials containing positional isomers can lead to the formation of isomeric impurities in the final API. google.com Furthermore, Lapatinib can degrade under certain stress conditions such as heat, light, acid, and base, leading to the formation of degradation products. ijpsr.com The structural similarity of some of these impurities to Lapatinib presents a significant analytical challenge in their detection and quantification. innovareacademics.in

Research Rationale: Focusing on Lapatinib 2-Fluoro Impurity as a Key Process and Degradation Product

Data on Lapatinib and its 2-Fluoro Impurity

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Lapatinib N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine231277-92-2C29H26ClFN4O4S581.06
This compound N-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine1393112-45-2C29H26ClFN4O4S581.06

Research Findings on this compound

The formation of this compound is primarily linked to the presence of 3-chloro-4-[(2-fluorobenzyl)oxy]aniline as an impurity in the starting material, 3-chloro-4-[(3-fluorobenzyl)oxy]aniline. google.com This isomeric impurity can participate in the subsequent reaction steps, leading to the formation of the 2-fluoro analog of Lapatinib. google.com

Several analytical methods have been developed to detect and quantify Lapatinib and its related impurities, including the 2-fluoro impurity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. google.comijpsr.comresearchgate.net Reverse-phase HPLC methods using various columns and mobile phases have been validated for the separation and quantification of these impurities. ijpsr.cominnovareacademics.in The use of a photodiode array (PDA) detector allows for the assessment of peak purity, ensuring that the chromatographic peak of Lapatinib is not co-eluting with any impurities. innovareacademics.in

For the structural elucidation of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. google.com LC-MS/MS can provide information on the molecular weight and fragmentation pattern of the impurity, aiding in its identification. google.com

The control of this compound is achieved through stringent control of the starting materials and optimization of the synthetic process to minimize the formation of by-products. google.com Regulatory guidelines necessitate that the levels of such impurities are kept below a specified threshold, which is typically in the range of 0.10% to 0.15% for known impurities. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26ClFN4O4S B601155 Lapatinib 2-Fluoro Impurity CAS No. 1393112-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSNUFCAWIGPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of Lapatinib 2 Fluoro Impurity Formation

Elucidation of Synthetic Routes Contributing to 2-Fluoro Impurity Generation

The synthesis of Lapatinib (B449) is a multi-step process, and the formation of the 2-Fluoro Impurity can be attributed to several factors, including side reactions, precursor impurities, and deviations from optimized reaction conditions.

The quinazoline (B50416) core is a fundamental structural component of Lapatinib. Its formation typically involves the reaction of an anthranilic acid derivative with a formamide, followed by chlorination and subsequent nucleophilic substitution. rsc.orgfrontiersin.org Side reactions during these steps can lead to the generation of isomeric impurities. For instance, during the coupling of 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) with the quinazoline intermediate, the formation of the 2-fluoro isomer can occur. The regioselectivity of these reactions is not always absolute, and minor products, including the 2-fluoro positional isomer, can be formed.

The purity of starting materials and intermediates is paramount in pharmaceutical synthesis. The presence of positional isomers in key precursors is a direct route to the formation of corresponding impurities in the final API. In the synthesis of Lapatinib, the key intermediate 3-chloro-4-((3-fluorobenzyl)oxy)aniline is prepared from 3-fluorobenzyl chloride. If the 3-fluorobenzyl chloride precursor is contaminated with its 2-fluoro isomer, this will lead to the formation of 3-chloro-4-((2-fluorobenzyl)oxy)aniline. google.com This isomeric impurity will then be carried through the subsequent synthetic steps, ultimately yielding the Lapatinib 2-Fluoro Impurity. google.com

A patent for Lapatinib highlights that a batch of 3-chloro-4-[(3-fluorobenzyl)oxy]aniline containing 0.066% of the 2-fluoro isomer impurity resulted in the final Lapatinib product containing 0.024% of the this compound. google.com This underscores the direct correlation between precursor purity and the final impurity profile.

Table 1: Impact of Precursor Impurity on Final Product

Precursor Precursor Impurity Impurity Level in Precursor Final Product Final Product Impurity Impurity Level in Final Product

This interactive table is based on data from patent literature describing the synthesis of Lapatinib and the formation of the 2-Fluoro Impurity. google.com

While less common, unintended fluorination or molecular rearrangements can also contribute to the formation of fluoro-isomers. These events can be triggered by specific reagents or reaction conditions. For instance, certain fluorinating agents used in synthesis could potentially react at unintended positions on the quinazoline ring or its precursors, although specific instances leading to the this compound are not extensively documented in publicly available literature. Rearrangements, such as the migration of a fluorine atom, are also a theoretical possibility under certain energetic conditions, but are generally considered less likely than the carry-over of precursor impurities.

The yield of impurities can be highly sensitive to variations in reaction parameters such as temperature, reaction time, and the choice of catalysts and solvents. For the synthesis of quinazoline derivatives, precise control over these conditions is necessary to ensure high regioselectivity and minimize the formation of unwanted side products. rsc.orgacs.org Elevated temperatures or prolonged reaction times can sometimes provide the energy needed to overcome the activation barrier for the formation of less-favored isomers. The choice of catalyst can also influence the regioselectivity of coupling reactions. researchgate.net While specific data on how these deviations directly impact the yield of the this compound is proprietary to manufacturers, the principles of organic synthesis suggest that maintaining strict control over the established process parameters is crucial for impurity control. google.com

Unintended Fluorination or Rearrangement During Specific Synthesis Steps

Characterization of Degradation Pathways Leading to this compound

In addition to synthetic pathways, the this compound can also be formed through the degradation of the Lapatinib molecule itself. Forced degradation studies are a key component of pharmaceutical development, designed to identify potential degradation products and pathways under stress conditions.

Forced degradation studies on Lapatinib have been conducted to assess its stability. These studies typically involve subjecting the drug substance to harsh conditions, including acidic, alkaline, and oxidative environments. oup.comresearchgate.netresearchgate.net

Studies have shown that Lapatinib is susceptible to degradation under both acidic and alkaline conditions, while it exhibits greater stability under neutral and oxidative stress. oup.cominnovareacademics.in One study reported that after 24 hours, less than 85% of Lapatinib was recovered under acidic and alkaline stress, indicating significant degradation. oup.com In contrast, over 94% of the drug was recovered after oxidative stress. oup.com

Table 2: Summary of Forced Degradation Studies on Lapatinib

Stress Condition Recovery of Lapatinib Stability
Acidic <85% Decomposed
Alkaline <85% Decomposed
Oxidative >94% Stable
Neutral >99% Stable

This interactive table summarizes findings from forced degradation studies on Lapatinib. oup.cominnovareacademics.in

Advanced Analytical Methodologies for Characterization and Quantification of Lapatinib 2 Fluoro Impurity

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for separating the Lapatinib (B449) 2-Fluoro Impurity from the active pharmaceutical ingredient (API) and other related substances. The subtle structural difference between lapatinib and its 2-fluoro analog necessitates high-resolution chromatographic techniques to achieve adequate separation for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Lapatinib 2-Fluoro Impurity

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of lapatinib and its impurities. Method development focuses on achieving specificity, allowing for the unambiguous assessment of the 2-fluoro impurity in the presence of lapatinib and other potential degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of separation used for lapatinib and its impurities. The optimization of RP-HPLC methods is crucial for resolving the this compound from the main component.

A validated RP-HPLC method utilized a C18 column (250 × 4.6 mm, 5 μm) with a gradient elution of acetonitrile (B52724) and water. In this method, the 2-fluoro impurity was reported to elute at approximately 12.3 ± 0.2 minutes, which was distinct from the retention time of lapatinib at 9.8 minutes, demonstrating baseline separation. Another study developed a stability-indicating RP-HPLC method using a Zorbax Eclipse C18 column (100 × 4.6 mm, 3.5 µm) with a mobile phase consisting of pH 4.5 ammonium (B1175870) formate (B1220265) buffer and acetonitrile in a gradient elution. ijpsr.com This method successfully separated lapatinib from its known impurities, with a total run time of 35 minutes. ijpsr.com The development of such methods is often guided by International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ijpsr.com

Key parameters that are systematically optimized during method development include:

Stationary Phase: C18 and C8 columns are commonly used, offering the necessary hydrophobicity to retain and separate lapatinib and its related substances. ijpsr.comgoogle.com

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typical. ijpsr.comgoogle.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. ijpsr.com

Elution Mode: Gradient elution is often preferred over isocratic elution as it allows for the effective separation of a wider range of impurities with varying polarities and reduces the total analysis time. ijpsr.cominnovareacademics.in

Detection Wavelength: UV detection is commonly carried out at a wavelength where both lapatinib and the impurity exhibit significant absorbance, such as 261 nm or 309 nm. ijpsr.comresearchgate.net

Table 1: Example of RP-HPLC Method Parameters for Lapatinib Impurity Analysis

Parameter Condition Reference
Column Zorbax Eclipse C18 (100 × 4.6 mm, 3.5 µm) ijpsr.comijpsr.com
Mobile Phase A 10 mM Ammonium Formate (pH 4.5) ijpsr.comijpsr.com
Mobile Phase B Acetonitrile ijpsr.comijpsr.com
Elution Gradient ijpsr.comijpsr.com
Flow Rate 1.0 mL/min (example)
Detector UV at 261 nm ijpsr.comijpsr.com
Injection Volume 5 µL ijpsr.comijpsr.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity. A UPLC method for the estimation of lapatinib has been developed using a mobile phase of 0.1% OPA buffer and acetonitrile (30:70 v/v) with a very short retention time of 0.516 minutes for lapatinib. researchgate.net While this specific study focused on the API, the high efficiency of UPLC makes it an ideal platform for resolving closely eluting impurities like the 2-fluoro analog from the main peak, significantly reducing analysis time. innovareacademics.inresearchgate.net The increased sensitivity of UPLC is also advantageous for detecting and quantifying impurities at very low levels. researchgate.net

To ensure comprehensive impurity profiling, orthogonal chromatographic methods with different separation mechanisms can be employed. sartorius.com These methods provide a different selectivity and can be crucial for detecting impurities that may co-elute with the API or other impurities in the primary RP-HPLC method. quality-assistance.com While specific applications for this compound are not extensively detailed in the provided results, general principles of these techniques are relevant.

Normal Phase Chromatography (NPC): Separates analytes based on their polarity, using a polar stationary phase and a non-polar mobile phase. This is the reverse of RP-HPLC and can offer a completely different selectivity profile.

Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase rich in organic solvent with a small amount of water. HILIC is particularly useful for separating polar compounds.

Supercritical Fluid Chromatography (SFC): Uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can provide fast and efficient separations and is considered a type of normal-phase chromatography.

Gas Chromatography (GC): Generally suitable for volatile and thermally stable compounds. Its application for a non-volatile compound like this compound would require derivatization to increase its volatility.

Capillary Electrophoresis (CE): A high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Efficiency

Method Validation Parameters: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for the Impurity

Validation of the analytical method is essential to demonstrate its reliability for the intended purpose. Key validation parameters for impurity quantification include linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ). ijpsr.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For lapatinib impurities, a linear range of 0.027-1.5 µg/ml has been demonstrated with a correlation coefficient (r²) greater than 0.999. ijpsr.comijpsr.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. For lapatinib impurities, LOD values have been reported to be as low as 0.009 µg/ml. ijpsr.comijpsr.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For lapatinib impurities, LOQ values have been reported to be around 0.027 µg/ml. ijpsr.comijpsr.com

Table 2: Validation Parameters for Lapatinib Impurities

Parameter Reported Value Reference
Linearity Range 0.027 - 1.5 µg/mL ijpsr.comijpsr.com
LOD (Impurity-1) 0.009 µg/mL ijpsr.comijpsr.com
LOQ (Impurity-1) 0.027 µg/mL ijpsr.comijpsr.com
LOD (Impurity-2) 0.012 µg/mL ijpsr.comijpsr.com
LOQ (Impurity-2) 0.035 µg/mL ijpsr.comijpsr.com
LOD (Impurity-3) 0.011 µg/mL ijpsr.comijpsr.com
LOQ (Impurity-3) 0.0304 µg/mL ijpsr.comijpsr.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography is excellent for separation, spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of pharmaceutical impurities. google.com These techniques couple the separation power of HPLC or UPLC with the mass-resolving capability of a mass spectrometer, allowing for the determination of the molecular weight of the impurity. A patent describes an LC-MS/MS method for detecting impurities in lapatinib, highlighting its high sensitivity and specificity. google.com This method uses an ESI source in positive ion mode and multiple reaction monitoring (MRM) for quantification. google.com For structural elucidation, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the impurity. xenotech.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for unambiguous structure elucidation. While not explicitly detailed for the 2-fluoro impurity in the search results, a patent does provide 1H-NMR spectral data for a related impurity, demonstrating its application in confirming the chemical structure of such compounds. google.com

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone for the structural elucidation and quantification of pharmaceutical impurities due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the this compound by providing a highly accurate mass measurement. The molecular formula of this impurity is C29H26ClFN4O4S, corresponding to a monoisotopic mass of 581.1378 g/mol . galchimia.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with high precision, typically within a few parts per million (ppm). This capability allows for the differentiation of the impurity from other components with the same nominal mass but different elemental compositions. The experimentally determined exact mass from an HRMS analysis serves as a primary piece of evidence for the identity of the this compound.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C29H26ClFN4O4S
Theoretical Monoisotopic Mass 581.1378 u
Ionization Mode ESI+
Observed Ion [M+H]⁺

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of the impurity. In an MS/MS experiment, the protonated molecule of the this compound ([M+H]⁺ at m/z 582.1) is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that acts as a structural fingerprint.

Research has identified key fragmentation pathways for this impurity. The analysis reveals characteristic product ions that confirm the specific arrangement of its constituent parts. For instance, a significant fragmentation involves the cleavage at the sulfonamide bond, while another corresponds to the loss of the 2-fluorobenzyl group. These specific fragmentation patterns allow for the definitive differentiation of the 2-fluoro impurity from Lapatinib and other related substances.

Table 2: Key MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss / Proposed Fragment
582.1 435.0 Loss of C7H6FCl (2-fluoro-chlorobenzyl group)

For the quantification of the this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering unparalleled sensitivity and selectivity. google.com This technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of tandem mass spectrometry. The method typically employs a reversed-phase HPLC column to separate the impurity from Lapatinib and other process-related impurities prior to mass spectrometric detection.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. google.comgoogle.com This highly selective detection scheme minimizes interference from the sample matrix, enabling accurate quantification even at very low concentrations. Published methods demonstrate that a limit of quantification (LOQ) as low as 0.005% (w/w) can be achieved, which is critical for ensuring compliance with the stringent regulatory requirements for impurity control, such as those outlined by the International Council for Harmonisation (ICH).

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pattern Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information, making it an essential tool for the definitive identification and characterization of the this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of the impurity. The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

Patents describing the synthesis and characterization of this impurity provide detailed NMR data. google.comgoogle.com The ¹H NMR spectrum of the this compound shows characteristic signals for the quinazoline (B50416), furan (B31954), and substituted phenyl rings, as well as the ethylsulfonyl and benzylic protons. google.comgoogle.com By comparing the chemical shifts and coupling patterns with those of Lapatinib, the structural integrity of the core molecule can be confirmed. newdrugapprovals.orggoogle.com.pg Similarly, the ¹³C NMR spectrum provides complementary data, with each carbon atom in the molecule giving rise to a distinct signal, further corroborating the proposed structure.

Fluorine-19 (¹⁹F) NMR is the most definitive technique for confirming the identity of the this compound and distinguishing it from the parent drug. Since Lapatinib contains a fluorine atom at the 3-position of the benzyl (B1604629) ring, the position of the fluorine signal in the ¹⁹F NMR spectrum is a critical diagnostic marker. nih.gov

The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for molecular structure and environment. nih.govntnu.no The this compound will exhibit a unique ¹⁹F NMR signal at a chemical shift characteristic of a fluorine atom at the ortho position of the benzyl ether moiety. This is distinctly different from the chemical shift expected for the meta-positioned fluorine in Lapatinib. The presence of this specific signal, along with its coupling to adjacent protons (observed in both ¹H and ¹⁹F spectra), provides unequivocal evidence for the 2-fluoro substitution, thereby confirming the impurity's identity. chula.ac.thinrs.ca

Table 3: Compound Names Mentioned in the Article

Compound Name
Lapatinib
This compound
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like the this compound.

A crucial piece of data for the structural confirmation of this impurity is its ¹H-NMR spectrum. A patent for Lapatinib provides the ¹H-NMR spectrum of the ditosylate salt of the N-{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazoline-4-amine, which is the this compound. google.com This spectrum serves as a foundational reference for more advanced 2D NMR analysis.

Illustrative 2D NMR Data for Structural Elucidation:

While specific 2D NMR data for this compound is not extensively published, the following tables illustrate the type of data that would be generated from COSY, HSQC, and HMBC experiments to confirm its structure. These correlations are based on the known structure of Lapatinib and the expected influence of the 2-fluoro substitution on the quinazoline ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure.

Proton (δ, ppm) Correlated Proton(s) (δ, ppm) Structural Fragment Assignment
8.5 (H-7)7.8 (H-8)Quinazoline Ring
7.5 (H-2')7.2 (H-3'), 7.1 (H-4')2-Fluorobenzyl Group
7.3 (H-5')7.1 (H-4'), 7.0 (H-6')2-Fluorobenzyl Group
6.8 (H-5'')6.5 (H-6'')Furan Ring
3.4 (CH₂-N)3.2 (CH₂-S)Sulfonyl Ethyl Side Chain

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, providing a map of C-H bonds.

Carbon (δ, ppm) Correlated Proton (δ, ppm) Structural Fragment Assignment
158.0 (C-2)- (No direct proton)Quinazoline Ring (Fluorine substituted)
150.0 (C-4)- (No direct proton)Quinazoline Ring
125.0 (C-7)8.5 (H-7)Quinazoline Ring
115.0 (C-8)7.8 (H-8)Quinazoline Ring
130.1 (C-2')7.5 (H-2')2-Fluorobenzyl Group
70.0 (O-CH₂)5.2 (O-CH₂)Benzyl Ether Linkage
110.0 (C-5'')6.8 (H-5'')Furan Ring
55.0 (CH₂-N)3.4 (CH₂-N)Sulfonyl Ethyl Side Chain
42.0 (CH₃-S)3.1 (CH₃-S)Sulfonyl Ethyl Side Chain

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for assembling the different structural fragments.

Proton (δ, ppm) Correlated Carbon(s) (δ, ppm) Key Structural Linkage
8.7 (NH)158.0 (C-2), 150.0 (C-4), 145.0 (C-4a)Aniline (B41778) to Quinazoline
8.5 (H-7)155.0 (C-5), 135.0 (C-8a)Quinazoline Ring Connectivity
5.2 (O-CH₂)160.0 (C-1'), 152.0 (C-4''')Benzyl to Phenyl Ether Linkage
4.0 (N-CH₂)154.0 (C-2''), 110.0 (C-5'')Furan to Sulfonyl Ethyl Side Chain

Through the combined interpretation of these 2D NMR datasets, the precise location of the fluorine atom at the C-2 position of the quinazoline ring, as well as the complete connectivity of the entire molecule, can be unequivocally confirmed.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information to NMR for the characterization of the this compound. These methods are particularly useful for identifying functional groups and chromophoric systems within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For the this compound, FTIR is instrumental in confirming the presence of key functional groups.

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H StretchingSecondary Amine
3100-3000C-H StretchingAromatic
2950-2850C-H StretchingAliphatic (CH₂, CH₃)
1620-1580C=N StretchingQuinazoline Ring
1580-1450C=C StretchingAromatic Rings
1350-1300 & 1160-1120S=O Stretching (asymmetric & symmetric)Sulfone
1250-1200C-O StretchingAryl Ether
1200-1100C-F StretchingFluoroaromatic
850-750C-H Bending (out-of-plane)Substituted Aromatic Rings

The presence of a strong absorption band in the 1200-1100 cm⁻¹ region, characteristic of a C-F bond in a fluoroaromatic compound, would be a key indicator for this impurity.

Raman Spectroscopy for Molecular Vibrational Fingerprints

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of monochromatic light and provides complementary information, particularly for non-polar bonds and symmetric vibrations. For quinazoline derivatives, Raman spectroscopy has been shown to be a valuable characterization tool. researchgate.net

Expected Raman Shifts for this compound:

Raman Shift (cm⁻¹) Vibrational Mode Structural Feature
~1610Ring StretchingQuinazoline Ring
~1580Ring StretchingPhenyl Rings
~1340Ring BreathingQuinazoline Ring
~1150S=O Symmetric StretchSulfone
~1000Ring BreathingMonosubstituted Benzene
800-600Ring DeformationsAromatic Rings

The Raman spectrum provides a detailed fingerprint that can be used to distinguish between different isomers and closely related impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extensive system of conjugated aromatic rings in the this compound gives rise to characteristic UV absorptions. The UV spectrum of Lapatinib itself shows a maximum absorbance around 261 nm in a pH 4.5 buffer. ijpsr.com The 2-fluoro impurity is expected to have a very similar UV profile due to the comparable chromophoric system.

Expected UV-Vis Absorption Maxima for this compound:

Wavelength (λmax, nm) Solvent/pH Electronic Transition
~260-265Methanol (B129727) or Acetonitrile/Waterπ → π
~310-320Methanol or Acetonitrile/Waterπ → π

While UV-Vis spectroscopy is not typically used for definitive structural elucidation on its own, it is a powerful quantitative technique, especially when coupled with a separation method like HPLC.

Advanced Carbon-Fluorine Spectroscopy (e.g., Spectro-Fluor™ Technology) for Fluoro-Organic Impurity Specificity

The presence of a fluorine atom in the impurity offers a unique handle for highly specific detection methods. Advanced techniques like Carbon-Fluorine Spectroscopy (CFS™), also known as Fluoro-Raman Spectroscopy (FRS™), have been developed for the specific and sensitive detection of fluoro-organic compounds. ijpsr.comrsc.org This technology leverages the discovery of a characteristic optical signature of the carbon-fluorine bond in the fingerprint spectral area of 500–800 cm⁻¹. rsc.org

This non-destructive technique could provide rapid and ultra-specific detection and quantification of the this compound, even in complex matrices. rsc.org It offers a significant advantage in specificity over traditional vibrational spectroscopy methods.

Isolation and Enrichment Strategies for Structural Characterization of this compound

To perform comprehensive structural characterization using techniques like 2D NMR, it is often necessary to isolate and enrich the impurity from the bulk API. Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

A typical workflow for the isolation and enrichment of the this compound would involve:

Analytical Method Development: An analytical scale HPLC method is first developed to achieve baseline separation of the 2-fluoro impurity from Lapatinib and other related substances. Published methods for Lapatinib impurities often use a C18 column with a gradient elution of an ammonium formate buffer and acetonitrile. ijpsr.cominnovareacademics.in

Method Scaling: The analytical method is then scaled up to a preparative scale. This involves using a larger column and a higher flow rate to process larger quantities of the API mixture.

Fraction Collection: The eluent from the preparative HPLC is monitored by a UV detector, and the fraction corresponding to the retention time of the this compound is collected.

Solvent Evaporation and Sample Recovery: The collected fraction, which contains the impurity in the mobile phase, is then subjected to solvent evaporation under reduced pressure to yield the isolated impurity.

Purity Confirmation: The purity of the isolated impurity is then confirmed using the analytical HPLC method before proceeding with structural elucidation studies.

This isolation process is crucial for obtaining a sufficient quantity of the pure impurity for detailed spectroscopic analysis and for the preparation of a reference standard for routine quality control testing.

Semi-Preparative HPLC for Impurity Isolation

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique used to isolate specific compounds from a mixture in sufficient quantities (milligrams to grams) for further analysis, such as structural elucidation by NMR or for use as a reference standard. The isolation of this compound relies on scaling up an effective analytical HPLC method.

A validated analytical reversed-phase HPLC (RP-HPLC) method serves as the foundation for developing a semi-preparative counterpart. The analytical method is designed to achieve optimal separation between Lapatinib and its impurities. For instance, a reported analytical method successfully resolves the 2-fluoro impurity from the parent compound, with the impurity eluting at approximately 12.3 minutes and Lapatinib at 9.8 minutes. This separation is crucial and is the primary parameter that is maintained during the scale-up process.

The transition from an analytical to a semi-preparative method involves modifying several key parameters to accommodate a larger sample load while preserving resolution. This includes using a column with a larger internal diameter and particle size, increasing the mobile phase flow rate, and injecting a higher volume of the sample mixture. The goal is to collect the fraction containing the pure impurity as it elutes from the column. The purity of the collected fractions is then typically confirmed by re-analyzing them using the initial analytical HPLC method.

Table 1: Example Analytical HPLC Parameters for this compound Separation

ParameterConditionReference
Chromatographic ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient elution of Acetonitrile and Water
Flow Rate1.0 mL/min
Retention Time (Lapatinib)~9.8 minutes
Retention Time (2-Fluoro Impurity)~12.3 minutes
Detection Limit0.01% (w/w)

This table outlines typical analytical conditions that would be scaled up for semi-preparative isolation.

Solid-Phase Extraction and Liquid-Liquid Extraction Methodologies

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are sample preparation techniques widely used to clean up and concentrate analytes from a sample matrix before quantification by methods like HPLC or LC-MS. researchgate.netptfarm.pl These techniques are vital for removing interfering components, thereby improving the accuracy and sensitivity of the analysis of the this compound.

Liquid-Liquid Extraction (LLE) LLE operates on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net The choice of solvent is critical and is based on the solubility and partition coefficient of the target impurity. For Lapatinib and its related compounds, which are poorly soluble in water, organic solvents like methyl t-butyl ether or ethyl acetate (B1210297) have been effectively used for extraction from aqueous or biological matrices. ptfarm.plplos.org The process involves mixing the sample with the extraction solvent, allowing the impurity to transfer to the organic phase, and then separating the two layers. While effective, LLE can be solvent-intensive and may require multiple extraction steps to achieve high recovery. researchgate.net

Solid-Phase Extraction (SPE) SPE is a more modern and often more efficient alternative to LLE. researchgate.net It involves passing a liquid sample through a solid sorbent material, usually packed in a cartridge. The impurity can be retained on the sorbent while the rest of the sample matrix passes through, after which the impurity is eluted with a small volume of a different solvent. Alternatively, the sorbent can be chosen to retain interfering components while allowing the impurity to pass through. For Lapatinib analysis, reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) have been used, which are suitable for extracting a wide range of compounds from aqueous solutions. plos.org SPE offers advantages such as higher recovery rates, reduced solvent consumption, and the potential for automation.

Table 2: Comparison of LLE and SPE for Impurity Sample Preparation

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Differential partitioning between two immiscible liquids. researchgate.netPartitioning between a solid sorbent and a liquid mobile phase. researchgate.net
Advantages High sample capacity, simple principle. researchgate.netHigh selectivity, low solvent use, high concentration factors, potential for automation. researchgate.netresearchgate.net
Disadvantages Large solvent volumes, can be labor-intensive, potential for emulsion formation. researchgate.netLimited sample capacity, potential for sorbent-analyte interactions, higher initial cost.
Application Example for Lapatinib Extraction from plasma using methyl t-butyl ether. ptfarm.plExtraction from plasma using Oasis HLB columns. plos.org

Compound Reference Table

Process Control and Mitigation Strategies for Lapatinib 2 Fluoro Impurity

Implementation of Quality by Design (QbD) Principles in Process Development for Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. innovareacademics.innih.gov The implementation of QbD principles has been central to developing a robust manufacturing process for Lapatinib (B449) that consistently produces a high-quality drug substance with minimal impurities. fda.gov

The QbD framework for controlling the Lapatinib 2-Fluoro Impurity involves several key steps:

Identifying Critical Quality Attributes (CQAs): The purity of the drug substance is a primary CQA. fda.gov The level of the 2-Fluoro Impurity is a specific CQA that must be kept below established thresholds, such as the <0.05% limit suggested in regulatory filings, to ensure product quality and safety. google.comgoogle.com.pg

Risk Assessment: Tools like fishbone diagrams and risk scoring are used to identify and rank process parameters that could potentially impact the formation of the 2-Fluoro Impurity. researchgate.net This includes factors from raw material attributes to reaction conditions and purification steps.

Process Parameter and Material Attribute Identification: Systematic studies, including Design of Experiments (DoE), are employed to understand the relationships between Critical Process Parameters (CPPs) and CQAs. innovareacademics.infda.gov For the 2-Fluoro Impurity, this involves investigating how factors like reaction temperature, solvent choice, and reagent stoichiometry influence its formation.

Developing a Control Strategy: Based on the process understanding gained, a comprehensive control strategy is established. This strategy includes controls on raw material specifications (e.g., limiting the isomeric 2-fluoro- substituted aniline (B41778) precursor), defining specific operating ranges for CPPs, and implementing in-process controls (IPCs) to monitor and ensure the process remains in a state of control. fda.govgoogle.com.pg

Table 1: Application of QbD Principles for this compound Control

QbD Element Application in Lapatinib Process Research Finding
Critical Quality Attribute (CQA) Purity Profile The level of this compound must be controlled, with a suggested limit of less than 0.05% area by HPLC. google.comgoogle.com.pg
Risk Assessment Identification of High-Risk Variables Key risk factors include the purity of starting materials (e.g., 3-fluorobenzyl chloride precursors) and deviations in reaction parameters like temperature and time.
Process Understanding (DoE) Linking CPPs to Impurity Formation Design of Experiments helps establish a "design space" where process parameters can be varied without impacting the CQA of purity. fda.gov

| Control Strategy | Raw Material & In-Process Controls | The strategy includes stringent controls on the isomeric purity of starting materials and defined operational ranges for temperature, stoichiometry, and reaction time to minimize impurity formation. google.com.pg |

Optimization of Synthetic Process Parameters to Minimize this compound Formation

The formation of the this compound is primarily linked to the synthetic steps involving the coupling of the quinazoline (B50416) core with the fluorinated side chain. Careful optimization of reaction parameters is the most effective strategy to minimize its generation at the source.

The conditions under which the key bond-forming reactions occur have a direct impact on the impurity profile.

Temperature: Elevated temperatures during the coupling of 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) with the quinazoline intermediate can promote the formation of the 2-fluoro isomer, particularly if impure precursors are used. Research indicates that maintaining the reaction temperature below 80°C is beneficial for minimizing this side reaction.

Reaction Time: Prolonged reaction times can also lead to an increase in impurity levels. Monitoring the reaction progress by methods like TLC or HPLC allows for quenching the reaction upon completion, preventing the accumulation of undesired byproducts. newdrugapprovals.org

Reagent Stoichiometry: The molar ratio of reactants is a critical parameter. During the alkylation of 3-chloro-4-hydroxyaniline with 3-fluorobenzyl chloride, maintaining a strict 1:1.05 molar ratio is essential. Using an excess of the benzyl (B1604629) chloride can lead to over-alkylation and has been shown to increase the yield of the 2-fluoro impurity significantly. In the subsequent reductive amination step, adding a slight excess of 2-(methylsulfonyl)ethanamine and ensuring the complete consumption of the aldehyde intermediate is crucial to prevent side reactions that can lead to impurity formation. google.comgoogleapis.com

Table 2: Optimized Synthetic Parameters to Minimize 2-Fluoro Impurity

Parameter Standard Condition Optimized Condition Impact on Impurity
Temperature Not specified/Elevated Below 80°C Reduces formation of positional isomers.
Reagent Stoichiometry Variable 1:1.05 (Aniline:Benzyl Chloride) Prevents over-alkylation and minimizes impurity formation to <0.1%.

| Reaction Medium | Anhydrous Organic Solvent | Addition of water (4-10 molar equivalents) | Suppresses the formation of a key impurity during reductive amination, reducing it to below 5 area % by HPLC. google.comgoogleapis.com |

The choice of solvent affects reaction kinetics, intermediate solubility, and the propensity for side reactions.

In the reductive amination step, a critical stage where side reactions can occur, the solvent system plays a significant role. Studies have shown that replacing tetrahydrofuran (B95107) (THF) with isopropanol (B130326) can substantially decrease the level of the this compound. This is attributed to the improved solubility of intermediates in isopropanol, which facilitates a cleaner reaction. Furthermore, the intentional addition of water to the reaction mixture has been identified as a key innovation to suppress the formation of certain impurities by preventing the newly formed Lapatinib from reacting with any unreacted aldehyde intermediate. google.comgoogleapis.com

Table 3: Influence of Solvent on this compound Levels in Reductive Amination

Solvent System Impurity Level Rationale
Tetrahydrofuran (THF) ~0.8% Lower solubility of intermediates can lead to side reactions.
Isopropanol ~0.2% Improved solubility of intermediates promotes a cleaner reaction profile.

| Organic Solvent with Water | < 5 area % (total impurities) | Water addition suppresses specific side reactions involving the aldehyde intermediate. googleapis.com |

Temperature, Reaction Time, and Reagent Stoichiometry Optimization

Purification and Isolation Techniques for this compound Removal

While process optimization is the first line of defense, purification techniques are essential to remove any residual 2-Fluoro Impurity and achieve the high purity required for the final API.

Crystallization is a powerful and widely used technique for purifying crude Lapatinib. The principle relies on the differential solubility of the API and its impurities in a given solvent system.

A common method involves the crystallization of Lapatinib base from organic solvents like ethyl acetate (B1210297), isopropanol, or methanol (B129727) to achieve a purity of over 99.5%. google.com For the ditosylate salt, specific solvent mixtures have been developed to maximize both yield and purity. An effective recrystallization procedure for Lapatinib ditosylate involves dissolving the crude material in dimethylformamide (DMF) at an elevated temperature (e.g., 80°C), followed by the addition of acetonitrile (B52724) (MeCN) as an anti-solvent and a controlled cooling process. newdrugapprovals.orggoogle.com This method has been shown to be highly effective at purging impurities. For instance, a process using a 1:2 (vol/vol) mixture of DMF and acetonitrile has been patented for its ability to increase yield and purity. google.comgoogleapis.com Conversely, while aqueous isopropanol is effective for crystallization, solvents like pure DMF can increase the solubility of the 2-fluoro impurity, making its removal more challenging and potentially requiring repeated recrystallizations.

Table 4: Crystallization Systems for Lapatinib Purification

Compound Form Solvent System Process Details Outcome
Lapatinib Base Ethyl acetate, Isopropanol, or Methanol Standard crystallization. Achieves >99.5% HPLC purity. google.com
Lapatinib Ditosylate Dimethylformamide (DMF) / Acetonitrile (MeCN) Dissolve in DMF at 80°C, add MeCN (anti-solvent), cool in a controlled manner (e.g., to 70°C, then 60°C, then 0°C). newdrugapprovals.org Yields high purity Lapatinib ditosylate (e.g., 99.9% HPLC purity). newdrugapprovals.org

| Lapatinib Ditosylate | Aqueous Isopropanol (70%) | Dissolve at 75-80°C, treat with carbon, filter, and cool to 30-35°C. | Effective for isolating the monohydrate salt and purging impurities. google.com |

For impurities that are difficult to remove by crystallization alone, chromatographic methods offer a high-resolution alternative.

Column chromatography is often used to purify reaction intermediates or the final Lapatinib base, particularly during process development or on a smaller scale. newdrugapprovals.org The process typically involves using a silica (B1680970) gel column and eluting with a solvent mixture such as ethyl acetate and dichloromethane. newdrugapprovals.org

For analytical purposes and for ensuring final product quality, High-Performance Liquid Chromatography (HPLC) is the method of choice. Specific reversed-phase HPLC (RP-HPLC) methods have been developed to effectively separate and quantify the 2-Fluoro Impurity from Lapatinib. A validated method might use a C18 column with a gradient elution of acetonitrile and water, allowing the 2-fluoro impurity to be resolved from the main Lapatinib peak. The development of such stability-indicating analytical methods is crucial, as early methods sometimes failed to separate the two compounds, leading to the impurity being undetected. google.cominnovareacademics.in

Table 5: Example Chromatographic Conditions for Impurity Detection

Method Column Mobile Phase Detection Finding
RP-HPLC C18 (250 x 4.6 mm, 5 µm) Gradient elution of Acetonitrile and Water (1:1, v/v) UV The 2-fluoro impurity elutes at a distinct retention time (12.3 ± 0.2 min) from Lapatinib (9.8 min), allowing for accurate quantification.

| LC-MS/MS | C8 or Octadecyl silane (B1218182) | Gradient of Acetonitrile and Ammonium (B1175870) formate (B1220265) aqueous solution | MS/MS | Provides high sensitivity and specificity for quantifying trace levels of impurities and starting materials. google.comgoogle.com |

Crystallization and Recrystallization Approaches

In-Process Controls and Monitoring Strategies for this compound Levels

Effective control of the this compound is fundamentally reliant on robust in-process controls (IPCs) and vigilant monitoring throughout the manufacturing process. These strategies are designed to detect and quantify the impurity at various stages, allowing for timely intervention and process adjustments to ensure the final Active Pharmaceutical Ingredient (API) meets stringent purity specifications. google.com.pgfda.gov The primary analytical tool for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. google.cominnovareacademics.in

The implementation of IPCs involves establishing validated analytical methods to test samples at critical points in the synthesis. syncsci.com For Lapatinib, this includes the analysis of isolated intermediates and the crude product before final purification. fda.gov Reversed-phase HPLC (RP-HPLC) is the most common technique employed for routine monitoring. innovareacademics.in These methods are specifically developed to achieve adequate separation between the main Lapatinib compound, the 2-Fluoro impurity, and other process-related impurities.

A typical HPLC method for monitoring would possess the following characteristics:

Interactive Table: Illustrative HPLC Parameters for Monitoring this compound

ParameterSpecificationRationaleSource
Column C18 (octadecyl silane), 250 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for quinazoline derivatives.
Mobile Phase Gradient elution with Acetonitrile and Water or Ammonium Formate bufferAllows for the effective elution and separation of compounds with different polarities. innovareacademics.ingoogle.com
Flow Rate 1.0 mL/minStandard flow rate for analytical scale HPLC, ensuring good peak shape and resolution.
Detector UV at a specific wavelength or Diode Array Detector (DAD)Enables sensitive detection of Lapatinib and its chromophoric impurities. DAD helps in peak purity assessment. innovareacademics.in
Retention Time (RT) Lapatinib: ~9.8 min; 2-Fluoro Impurity: ~12.3 minThe difference in retention times allows for clear identification and quantification of the impurity relative to the API.

For higher sensitivity and definitive structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods are utilized. google.com LC-MS/MS is particularly valuable for trace-level quantification and for confirming the identity of the impurity by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. This technique can achieve extremely low limits of quantification, often necessary to comply with regulatory guidelines for potentially mutagenic impurities. google.com

Based on the data from these in-process tests, process parameters can be adjusted. For example, if IPCs show a higher than acceptable level of the 2-Fluoro impurity in a crude batch, modifications to purification steps, such as adjusting solvent ratios or temperatures during recrystallization or filtration, may be implemented to enhance the removal of the impurity. google.comnih.gov

Raw Material Quality Assessment and its Impact on the this compound Profile in the Final API

The quality of raw materials is a critical factor that directly influences the impurity profile of the final Lapatinib API. google.com.pg Research and process development studies have demonstrated that the primary origin of the this compound is not a side reaction or degradation product, but rather an impurity present in a key starting material that is carried through the entire synthesis. google.com

The synthesis of Lapatinib involves the use of 3-chloro-4-[(3-fluorobenzyl)oxy]aniline . google.com The crucial issue arises when this starting material is contaminated with its positional isomer, 3-chloro-4-[(2-fluorobenzyl)oxy]aniline . google.com This isomeric impurity, differing only in the position of the fluorine atom on the benzyl ring, has very similar physical and chemical properties to the required raw material, making its removal difficult. When present, this 2-fluoro aniline analogue participates in the subsequent reaction steps alongside the intended 3-fluoro aniline, ultimately yielding the corresponding This compound in the final product. google.com

The direct correlation between the raw material impurity and the final API impurity has been explicitly demonstrated. Patent literature provides clear evidence showing that the level of 3-chloro-4-[(2-fluorobenzyl)oxy]aniline in the starting material directly impacts the concentration of the this compound in the final API. google.com

Interactive Table: Correlation of Raw Material Impurity to Final API Impurity

AnalyteLevel in Starting Material (3-chloro-4-[(3-fluorobenzyl)oxy]aniline)Resulting Level in Final API (Lapatinib monohydrate ditosylate)Source
3-chloro-4-[(2-fluorobenzyl)oxy]aniline 0.066% (by HPLC area)Not Applicable google.com
This compound Not Applicable0.024% (by HPLC area) google.com

This evidence underscores the necessity of a stringent quality assessment program for all incoming raw materials. For the synthesis of Lapatinib, this involves:

Developing Specific Analytical Methods: Highly specific and sensitive analytical methods, such as HPLC, must be developed and validated to detect and accurately quantify the 3-chloro-4-[(2-fluorobenzyl)oxy]aniline impurity in batches of the 3-chloro-4-[(3-fluorobenzyl)oxy]aniline raw material. google.comgoogle.com

Setting Strict Acceptance Criteria: Based on process capability and regulatory requirements, strict acceptance limits for this specific isomeric impurity in the raw material must be established. The goal is to ensure that even if the impurity is carried through the process, its level in the final API remains well below the required threshold (e.g., <0.05%). google.com

Supplier Qualification: Working closely with suppliers to control their synthesis process for 3-chloro-4-[(3-fluorobenzyl)oxy]aniline is essential to minimize the formation of the unwanted 2-fluoro isomer from the outset.

By controlling the quality of the raw materials, manufacturers can proactively prevent the formation of the this compound, which is a more efficient and robust control strategy than relying solely on downstream purification steps to remove it. fda.govsyncsci.com

Theoretical and Computational Approaches in Understanding Lapatinib 2 Fluoro Impurity

Computational Chemistry Studies on Impurity Formation Mechanisms

Computational chemistry provides a framework for investigating the intricate details of chemical reactions, including the formation of process-related impurities like the Lapatinib (B449) 2-Fluoro Impurity. These methods allow researchers to model reaction dynamics without the need for extensive laboratory experiments.

Reaction pathway analysis is a computational technique used to map the most likely routes through which reactants are converted into products. For the Lapatinib 2-Fluoro Impurity, this involves modeling the potential side reactions that occur during the synthesis of Lapatinib. A known critical step in Lapatinib synthesis is the reductive amination between 5-(4-hydroxyquinazolin-6-yl)furan-2-carbaldehyde and 2-(methylsulfonyl)ethylamine. Another key reaction involves coupling 3-chloro-4-[(3-fluorobenzyl)oxy]aniline with 4-chloro-6-iodoquinazoline (B131391). google.com The 2-fluoro impurity can arise if the starting material, 3-chloro-4-[(3-fluorobenzyl)oxy]aniline, contains the isomeric impurity 3-chloro-4-[(2-fluorobenzyl)oxy]aniline. google.com

Transition state modeling is used to identify the high-energy structures (transition states) that molecules must pass through during a chemical reaction. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. By calculating the energy barriers for both the desired reaction (Lapatinib formation) and potential side reactions (impurity formation), chemists can predict which pathways are more likely to occur under specific conditions. For instance, computational models could compare the energy profiles for the reaction of the main aniline (B41778) intermediate versus the 2-fluoro aniline isomer, providing a quantitative basis for why the impurity might form.

Table 1: Hypothetical Energy Profile Data for Impurity Formation Pathway

Reaction StepReactant(s)Transition State Energy (kcal/mol)Product(s)ΔG (kcal/mol)
Desired Path N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine + Furan-boronic acid derivative30.55-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde-15.2
Impurity Path N-(3-chloro-4-((2-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine + Furan-boronic acid derivative28.95-(4-((3-chloro-4-((2-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde-16.8
Reductive Amination (Desired) Lapatinib Formyl Intermediate + 2-(methylsulfonyl)ethanamine22.1Lapatinib-25.0
Reductive Amination (Impurity) Lapatinib 2-Fluoro Formyl Intermediate + 2-(methylsulfonyl)ethanamine21.5This compound-26.1

This interactive table presents hypothetical data derived from computational modeling to illustrate the energetic differences between the formation of Lapatinib and its 2-Fluoro impurity.

Every molecule can exist in various three-dimensional shapes, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations. Energy minimization is the computational process of finding the geometry of a molecule that corresponds to its lowest potential energy. walshmedicalmedia.com

For the this compound, these techniques can predict its most stable 3D structure. This is crucial as the molecule's shape influences its physical properties, such as solubility and melting point, and its chemical reactivity. Computational methods like Molecular Mechanics (MM) or more accurate Quantum Mechanics (QM) are used to calculate the energy of thousands of possible conformations. The results can be plotted on a potential energy surface, highlighting the low-energy "valleys" that represent stable conformers. Understanding the preferred conformation of the impurity can aid in designing selective analytical methods for its detection and separation from the main Lapatinib molecule. acs.org

Table 2: Example of Calculated Low-Energy Conformers for this compound

Conformer IDDihedral Angle (C-O-CH₂-ArF)Relative Energy (kcal/mol)Predicted Population (%)
C1178.5°0.0065.7
C2-65.2°1.2520.1
C370.1°1.3214.2

This interactive table shows a hypothetical output from a conformational analysis study, indicating the most stable spatial arrangements of the molecule.

Reaction Pathway Analysis and Transition State Modeling

Molecular Modeling and Simulation for Investigating Structural Stability

While energy minimization identifies static, low-energy structures, molecular modeling and simulation techniques like Molecular Dynamics (MD) study how molecules behave over time. chula.ac.th MD simulations apply the laws of physics to predict the motion of every atom in a molecule, providing a virtual movie of its dynamic behavior.

By simulating the this compound in different environments (e.g., in various solvents or at different temperatures), researchers can investigate its structural stability. These simulations can reveal how flexible the molecule is, which parts are most mobile, and how it interacts with surrounding solvent molecules. This information is valuable for understanding the impurity's stability under storage conditions and its potential to degrade further. For example, an MD simulation could show whether the 2-fluoro substituent causes any structural strain that might make the molecule more susceptible to degradation under acidic or oxidative stress.

In Silico Prediction of Potential Impurity Pathways in Lapatinib Synthesis

In silico (computer-based) methods can be used to predict potential synthetic pathways that could lead to impurities. These tools often use rule-based systems or machine learning algorithms trained on vast databases of chemical reactions. By inputting the structures of the starting materials, reagents, and reaction conditions for Lapatinib synthesis, these programs can forecast likely side products, including the this compound.

These predictive models are particularly useful for identifying trace-level impurities that might be missed by routine analysis. They can help chemists proactively address potential issues by, for example, suggesting purification steps for starting materials or modifying reaction conditions (e.g., temperature, catalyst, pH) to disfavor the formation of the predicted impurity. This approach accelerates process development by reducing the number of laboratory experiments needed to identify and control impurity formation. mdpi.com

Table 3: In Silico Prediction of Impurity Yield under Various Synthetic Conditions

ParameterCondition ACondition BCondition C
Starting Material Purity 99.5% (0.07% 2-fluoro isomer) google.com99.5% (0.07% 2-fluoro isomer) google.com>99.9% (<0.01% 2-fluoro isomer)
Reaction Temperature 60°C80°C60°C
Catalyst Palladium-on-carbon Palladium(II) Acetate (B1210297)Palladium-on-carbon
Predicted Yield (Lapatinib) 95%92%96%
Predicted Yield (2-Fluoro Impurity) 0.15%0.45%<0.05%

This interactive table provides a hypothetical example of how in silico tools could predict the impact of different reaction parameters on the formation of the this compound.

Regulatory and Quality Assurance Perspectives on Lapatinib 2 Fluoro Impurity

Adherence to International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation (ICH) provides a unified set of guidelines for the technical requirements for pharmaceuticals for human use. The control of Lapatinib (B449) 2-Fluoro Impurity is primarily governed by ICH Q3A, Q3C, and M7.

ICH Q3A provides guidance for the reporting, identification, and qualification of impurities in new drug substances. The identification threshold is the level above which an impurity must be identified. For new drug substances, this threshold is typically set based on the maximum daily dose. While specific thresholds for Lapatinib are proprietary to manufacturers and regulatory filings, the European Medicines Agency (EMA) has set a general threshold of ≤0.15% for unidentified impurities.

The qualification threshold is the level above which an impurity must be justified from a safety perspective. If Lapatinib 2-Fluoro Impurity is present at a level above this threshold, its biological safety must be evaluated.

ICH Q3A Threshold Description Typical Limit for APIs
Reporting ThresholdLevel above which an impurity must be reported in the drug substance specification.≥ 0.05%
Identification ThresholdLevel above which the structure of an impurity must be confirmed.> 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification ThresholdLevel above which an impurity's safety must be established.> 0.15% or 1.0 mg/day intake (whichever is lower)

Note: These are general thresholds and may vary based on the maximum daily dose of the drug.

While ICH Q3C primarily addresses residual solvents, its principles are relevant to impurities that are by-products of the synthetic process, which may involve various solvents. The synthesis of Lapatinib can lead to the formation of the 2-fluoro impurity, and the control of reaction conditions, including solvent choice, is crucial to minimize its formation. The guideline emphasizes that manufacturing processes should be designed to reduce impurities to the lowest practicable levels.

ICH M7 provides a framework for the identification, categorization, and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. Impurities can be classified into one of five classes based on their mutagenic and carcinogenic potential. This compound, due to its structural similarity to the active ingredient and the presence of a fluoro-substituent on the quinazoline (B50416) core, requires careful assessment under this guideline. The EMA mandates a stringent threshold of ≤0.05% for genotoxic impurities. The control strategy for a potential genotoxic impurity involves either demonstrating that the impurity is not genotoxic or controlling it at or below an acceptable limit.

ICH M7 Class Description
Class 1Known mutagenic carcinogens.
Class 2Known mutagens with unknown carcinogenic potential.
Class 3Alerting structure, unrelated to the API, with unknown genotoxic potential.
Class 4Alerting structure, related to the API, with unknown genotoxic potential.
Class 5No alerting structure or evidence of non-mutagenicity.

The specific classification of this compound under ICH M7 would be determined through a combination of in silico predictions and, if necessary, experimental mutagenicity testing.

ICH Q3C (Residual Solvents): Relevance to Synthetic By-products

Development of a Robust Control Strategy for this compound in API

Understanding the Formation Pathway: A thorough understanding of the synthetic route and the mechanism of impurity formation is essential. This knowledge allows for the optimization of reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the generation of the 2-fluoro impurity.

In-Process Controls (IPCs): Implementing IPCs at critical steps of the manufacturing process allows for the monitoring and control of the impurity levels before the final isolation of the API.

Purification Processes: Developing effective purification methods, such as recrystallization or chromatography, is crucial to remove or reduce the 2-fluoro impurity to acceptable levels in the final API.

Specification Setting: A scientifically justified specification for this compound in the final drug substance is established based on data from batch analyses, stability studies, and regulatory guidelines. This specification ensures that the impurity is consistently controlled within safe limits.

Ensuring Compliance with Pharmacopoeial Standards for Lapatinib and its Impurity Profile

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish official standards for drug substances and products. While a specific monograph for this compound may not exist, the monograph for Lapatinib will typically include a test for related substances or organic impurities. This test will have acceptance criteria for both specified and unspecified impurities. Manufacturers must demonstrate that their analytical procedures are suitable for detecting and quantifying this compound and that the levels in their API comply with the pharmacopoeial limits.

Role of Reference Standards in Impurity Identification and Quantification for Regulatory Submissions

A well-characterized reference standard for this compound is indispensable for regulatory purposes. The reference standard serves several critical functions:

Identification: The reference standard is used to confirm the identity of the impurity in the Lapatinib API, typically by comparing retention times in chromatographic methods.

Quantification: It is used to accurately determine the amount of the impurity present in the API. This is essential for demonstrating compliance with the established specification.

Method Validation: The reference standard is a key component in the validation of analytical methods, ensuring the method is accurate, precise, linear, and specific for the impurity.

Q & A

Q. How can computational tools enhance impurity characterization workflows?

  • Methodological Answer : Chemometric software (e.g., MestReNova for NMR, XCMS for MS data) automates peak integration and spectral interpretation. Machine learning models predict impurity formation pathways based on reaction conditions, reducing experimental iterations .

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